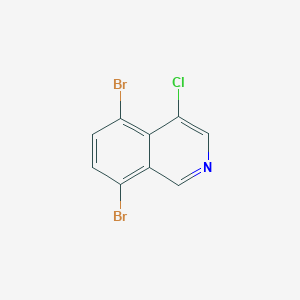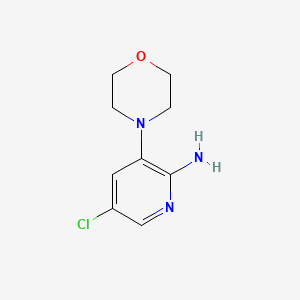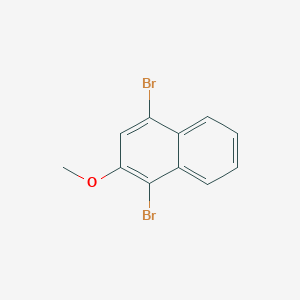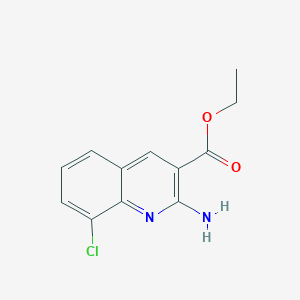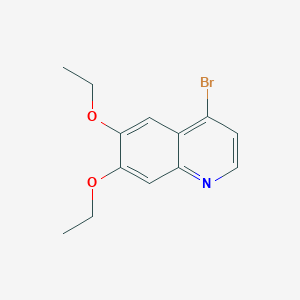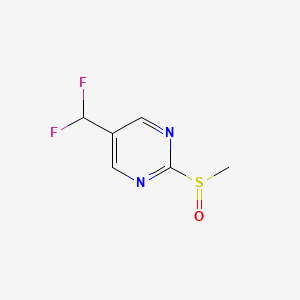
5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine is a heterocyclic organic compound containing a pyrimidine ring substituted with a difluoromethyl group at the 5-position and a methylsulfinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Introduction of Difluoromethyl Group: This can be achieved through a difluoromethylation reaction using reagents such as difluoromethyl bromide or difluoromethyl sulfone under specific conditions.
Introduction of Methylsulfinyl Group: The methylsulfinyl group can be introduced via oxidation of a methylthio group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: 5-(Difluoromethyl)-2-(methylsulfonyl)pyrimidine.
Reduction: 5-(Methyl)-2-(methylsulfinyl)pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with unique properties.
Biological Studies: It serves as a probe to study biological processes and enzyme interactions.
Chemical Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes or receptors. The methylsulfinyl group can undergo redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-2-(methylsulfinyl)pyrimidine: Similar structure but with a trifluoromethyl group.
5-(Difluoromethyl)-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfinyl group.
Uniqueness
5-(Difluoromethyl)-2-(methylsulfinyl)pyrimidine is unique due to the presence of both difluoromethyl and methylsulfinyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C6H6F2N2OS |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methylsulfinylpyrimidine |
InChI |
InChI=1S/C6H6F2N2OS/c1-12(11)6-9-2-4(3-10-6)5(7)8/h2-3,5H,1H3 |
InChI Key |
KIDWQNAAXXESRJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC=C(C=N1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


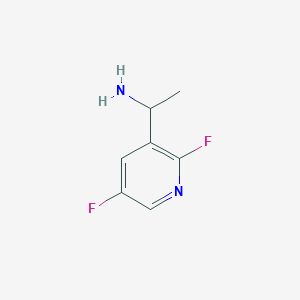
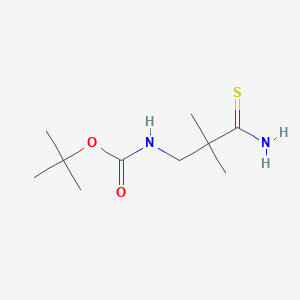
![6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663616.png)
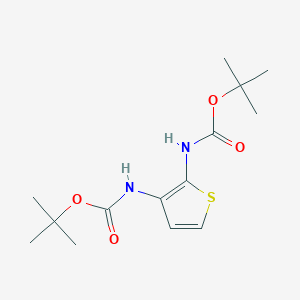
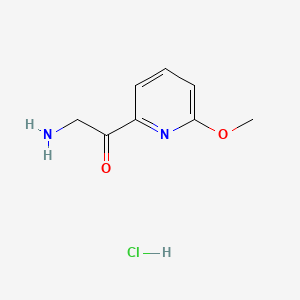

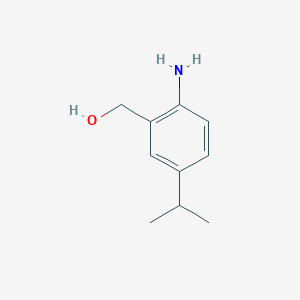
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13663631.png)

